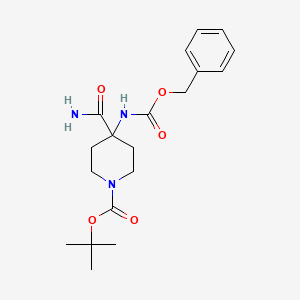
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate” is a complex organic compound. It is related to the compound “tert-butyl (3R,4S)-3-amino-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate” which has a CAS Number of 1707290-21-8 .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, tert-butyl 4-aminobenzoate can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes . Another method involves the reaction of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoic acid with tert-Butyl 2,2,2-trichloroacetimidate in dichloromethane .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains multiple functional groups including a carbonyl group, an amino group, and a piperidine ring . The compound “tert-butyl 4-{[(benzyloxy)carbonyl]amino}-5-methoxypentanoate” has a similar structure and contains a total of 51 bonds; 24 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester, and 1 ether .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, the protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Another reaction involves the use of tert-butyl 4-aminobenzoate in the synthesis of structural units for antifolate .Applications De Recherche Scientifique
Synthesis Methods tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate and its derivatives have been synthesized through various methods, reflecting their utility in synthetic organic chemistry. Notably, tert-butyl isocyanide and dialkyl acetylenedicarboxylates react with aromatic carboxylic acids to yield derivatives like dialkyl (E)-2-[(benzoyloxy)(tert-butylimino)methyl]-2-butenedioates, which can rearrange into dialkyl (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate derivatives (Alizadeh, Rostamnia, & Zhu, 2006). Another method involves a series of reactions starting from 4-methylpyridinium, leading to tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a significant intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors (Xin-zhi, 2011).
Functional Properties and Applications The tert-butyl group and its derivatives have been found to play a crucial role in various chemical transformations and have applications in synthesizing biologically active compounds. For instance, tert-butyl phenylazocarboxylates, versatile building blocks in synthetic organic chemistry, can undergo nucleophilic substitutions and radical reactions, leading to compounds with potential applications in drug development (Jasch, Höfling, & Heinrich, 2012). tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, serves as an important intermediate for small molecule anticancer drugs and has been synthesized through an optimized method, reflecting its significance in pharmaceutical synthesis (Zhang, Ye, Xu, & Xu, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 4-carbamoyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-18(2,3)27-17(25)22-11-9-19(10-12-22,15(20)23)21-16(24)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDULMIGSCLWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443896 | |
| Record name | TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate | |
CAS RN |
288154-17-6 | |
| Record name | TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

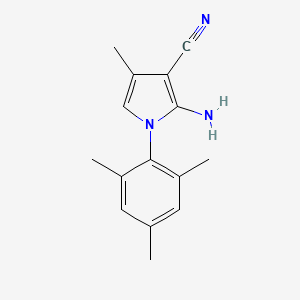
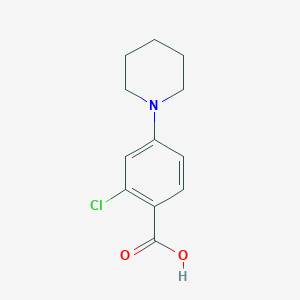
![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)
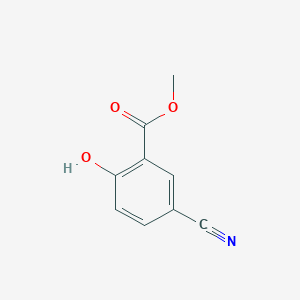
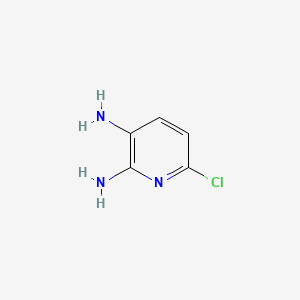
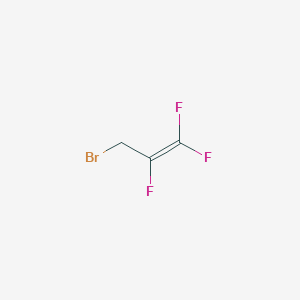
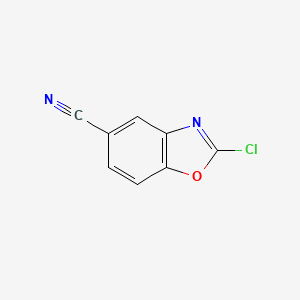
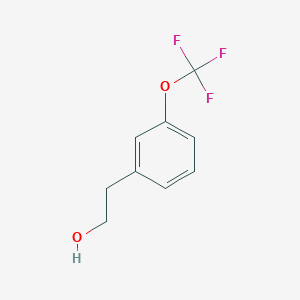
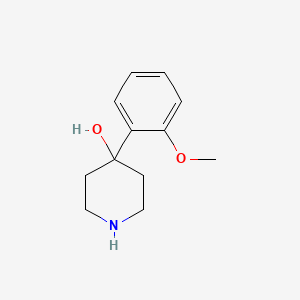
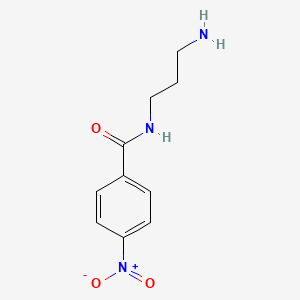
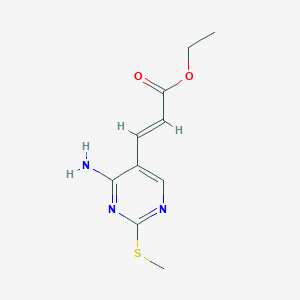
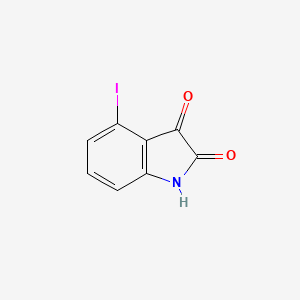
![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)